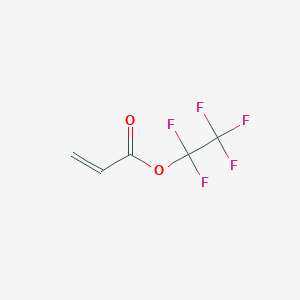
Pentafluoroethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluoroethyl prop-2-enoate, also known as PFPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PFPA belongs to the family of fluorinated compounds, which are known for their high stability, hydrophobicity, and resistance to degradation. In
Mechanism of Action
Pentafluoroethyl prop-2-enoate is known to react with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of stable adducts. This compound can also undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of pentafluoroethanol and prop-2-enoic acid. The mechanism of action of this compound is primarily based on its reactivity towards nucleophiles and its hydrolysis properties.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and is not expected to have any significant adverse effects on human health. However, this compound may have some biochemical and physiological effects, such as the inhibition of certain enzymes or the alteration of metabolic pathways. Further studies are needed to fully understand the potential effects of this compound on biological systems.
Advantages and Limitations for Lab Experiments
Pentafluoroethyl prop-2-enoate has several advantages for lab experiments, including its high stability, low toxicity, and compatibility with a wide range of solvents and reagents. This compound can also be easily synthesized and purified, making it a cost-effective reagent for chemical synthesis. However, this compound has some limitations, such as its limited solubility in water and its reactivity towards certain functional groups. Careful handling and storage of this compound are required to prevent its degradation or hydrolysis.
Future Directions
The potential applications of Pentafluoroethyl prop-2-enoate are vast, and future research directions may include the development of new synthetic routes for this compound and its derivatives, the study of this compound's reactivity towards different nucleophiles, and the investigation of this compound's potential applications in drug discovery and materials science. Additionally, the use of this compound in the study of drug metabolism and pharmacokinetics may lead to the development of new drug candidates with improved properties. Overall, this compound has significant potential as a versatile reagent for scientific research and development.
Synthesis Methods
The synthesis of Pentafluoroethyl prop-2-enoate involves the reaction of pentafluoroethanol with prop-2-enoic acid under acidic conditions. The reaction yields this compound as a colorless liquid with a boiling point of 94-95°C and a melting point of -63°C. The purity of this compound can be improved by distillation under reduced pressure or by recrystallization.
Scientific Research Applications
Pentafluoroethyl prop-2-enoate has been used in various scientific research applications, including as a reagent for the synthesis of fluorinated compounds, as a solvent for chemical reactions, and as a surface modifier for polymers and metals. This compound has also been used in the development of novel materials such as fluorinated resins, coatings, and membranes. Additionally, this compound has been used in the production of fluorinated drugs and in the study of drug metabolism.
properties
CAS RN |
19089-73-7 |
|---|---|
Molecular Formula |
C5H3F5O2 |
Molecular Weight |
190.07 g/mol |
IUPAC Name |
1,1,2,2,2-pentafluoroethyl prop-2-enoate |
InChI |
InChI=1S/C5H3F5O2/c1-2-3(11)12-5(9,10)4(6,7)8/h2H,1H2 |
InChI Key |
GYXUNDYSSCDRAG-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC(C(F)(F)F)(F)F |
Canonical SMILES |
C=CC(=O)OC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






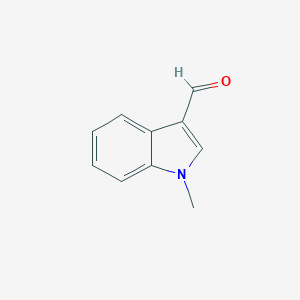

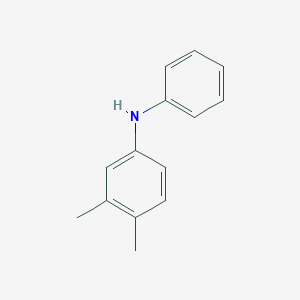
![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
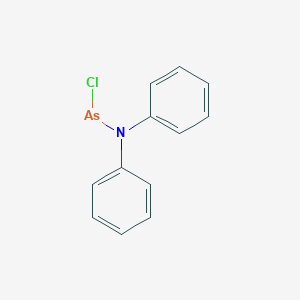
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

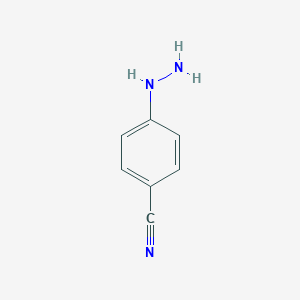
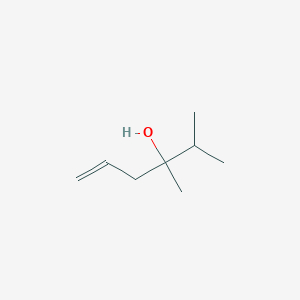
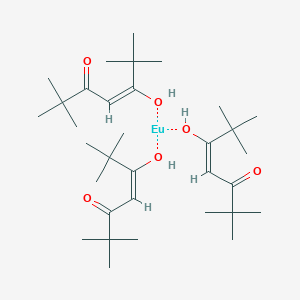
![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)